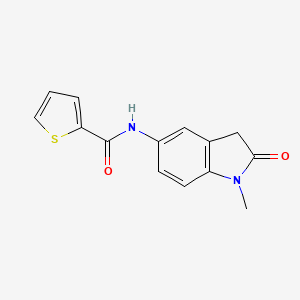
N-(1-méthyl-2-oxoindolin-5-yl)thiophène-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide is a synthetic organic compound with the molecular formula C14H12N2O2S and a molecular weight of 272.32
Applications De Recherche Scientifique
N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial
Mécanisme D'action
Target of Action
N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide, also known as N-(1-methyl-2-oxo-3H-indol-5-yl)thiophene-2-carboxamide, is a compound that has been found to have notable cytotoxicity toward human cancer cell lines . The primary targets of this compound are likely to be proteins involved in cellular apoptotic pathways .
Mode of Action
The compound interacts with its targets, leading to the activation of procaspase-3 . This activation is crucial in the regulation of apoptosis responses . The compound’s interaction with its targets leads to changes in the cell cycle, causing an accumulation of cells in the S phase and inducing late cellular apoptosis .
Biochemical Pathways
The compound affects both extrinsic and intrinsic pathways of the apoptotic machine . These pathways involve a large group of cysteine proteases enzymes known as caspases . Among these, caspase-3, known as the executioner caspase, is one of the key enzymes regulating apoptosis responses .
Pharmacokinetics
The compound’s interaction with its targets suggests that it may have good oral bioavailability .
Result of Action
The result of the compound’s action is the induction of apoptosis in cancer cells . This leads to the death of these cells, making the compound a potential candidate for the development of novel anticancer agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide typically involves the reaction of 1-methyl-2-oxoindoline with thiophene-2-carboxylic acid or its derivatives under specific conditions. One common method includes the use of coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) to enhance the reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring, facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of halogenated or alkylated thiophene derivatives.
Propriétés
IUPAC Name |
N-(1-methyl-2-oxo-3H-indol-5-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-16-11-5-4-10(7-9(11)8-13(16)17)15-14(18)12-3-2-6-19-12/h2-7H,8H2,1H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQWKFHWVCSJMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














